3-Tert-butylthiomorpholine
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Overview
Description
3-Tert-butylthiomorpholine: is an organic compound with the molecular formula C8H17NS . It is a derivative of thiomorpholine, where a tert-butyl group is attached to the third carbon of the thiomorpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylthiomorpholine typically involves the reaction of thiomorpholine with tert-butyl halides under basic conditions. One common method is the alkylation of thiomorpholine with tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butylthiomorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, sodium hydride, dimethylformamide as solvent
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiomorpholine derivatives
Scientific Research Applications
3-Tert-butylthiomorpholine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of new bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: this compound is used in the production of specialty chemicals and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 3-tert-butylthiomorpholine involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect oxidative stress pathways and cellular signaling mechanisms .
Comparison with Similar Compounds
Thiomorpholine: The parent compound without the tert-butyl group.
4-Tert-butylthiomorpholine: A structural isomer with the tert-butyl group attached to the fourth carbon.
2-Tert-butylthiomorpholine: Another isomer with the tert-butyl group on the second carbon.
Comparison: 3-Tert-butylthiomorpholine is unique due to the position of the tert-butyl group, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different steric and electronic effects, leading to variations in its interaction with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-tert-butylthiomorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKFOODJUNXXGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CSCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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